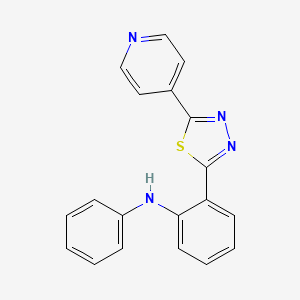

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with phenyl and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, studies indicate that N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline exhibits potent activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Recent investigations have shown that this compound can act as an inhibitor of specific cancer cell lines. For example, in vitro studies reported a notable reduction in cell viability for breast cancer cells treated with this compound. The compound's effectiveness is attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Study: Inhibition of EGFR

A study published in ScienceDirect explored the efficacy of thiadiazole derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer. The results indicated that this compound could effectively inhibit EGFR activity, suggesting its potential as a therapeutic agent for targeted cancer therapies .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal activity against various agricultural pests. Thiadiazole derivatives have shown promise as effective insecticides due to their neurotoxic effects on target organisms. Laboratory tests revealed that this compound could significantly reduce pest populations while exhibiting low toxicity to non-target species.

Herbicidal Activity

In addition to its insecticidal properties, the compound has been assessed for herbicidal applications. Studies indicate that it can inhibit the growth of several weed species by disrupting photosynthesis and other vital processes within plant cells.

Materials Science Applications

Polymeric Materials

this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research demonstrates that adding this compound improves the tensile strength and thermal stability of polymers used in various industrial applications.

Case Study: Conductive Polymers

A notable application is in the development of conductive polymers. By integrating thiadiazole compounds into polymer structures, researchers have created materials with enhanced electrical conductivity suitable for electronic devices and sensors .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in breast cancer cell lines | |

| EGFR Inhibition | Significant inhibition observed in vitro | |

| Agricultural Science | Pesticide | Reduces pest populations with low non-target toxicity |

| Herbicide | Inhibits growth of key weed species | |

| Materials Science | Polymer Enhancement | Improves mechanical and thermal properties |

| Conductive Polymers | Develops materials with enhanced electrical conductivity |

Mechanism of Action

The mechanism of action of N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline can be compared with other similar compounds, such as:

N-Phenyl-2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with the pyridine ring at a different position, leading to variations in biological activity.

N-Phenyl-2-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Another positional isomer with distinct properties.

N-Phenyl-2-(5-(pyrimidin-4-yl)-1,3,4-thiadiazol-2-yl)aniline: Contains a pyrimidine ring instead of pyridine, which can alter its reactivity and applications.

Biological Activity

N-Phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline, a compound featuring a thiadiazole core and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4S, with a molecular weight of 254.31 g/mol. Its structure includes a phenyl ring connected to a thiadiazole ring that is further substituted with a pyridine group. The presence of nitrogen and sulfur in the thiadiazole ring enhances its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often include the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide or thiosemicarbazides.

Anticancer Activity

Research indicates that compounds with a 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cells. The mechanism of action is primarily attributed to the inhibition of lipoxygenase enzymes, which play a role in tumorigenesis.

A study demonstrated that certain nitro-containing derivatives exhibited higher cytotoxicity against the PC3 cell line compared to doxorubicin, a standard chemotherapy drug . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the phenyl ring can enhance or diminish anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Nitro Derivative A | PC3 | 5.0 | Lipoxygenase Inhibition |

| Methoxy Derivative B | SKNMC | 10.0 | Apoptosis Induction |

| Doxorubicin | PC3 | 15.0 | DNA Intercalation |

Antimicrobial Activity

N-Phenyl derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study reported that compounds containing the thiadiazole moiety exhibited superior antibacterial efficacy compared to standard antibiotics like ampicillin . The mechanism involves disruption of bacterial cell wall synthesis and interference with vital metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative C | Staphylococcus aureus | 12 µg/mL |

| Thiadiazole Derivative D | Escherichia coli | 32 µg/mL |

Case Studies

- Cytotoxicity Study : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). Among them, a specific derivative demonstrated IC50 values significantly lower than those of conventional chemotherapeutics .

- Antibacterial Evaluation : In a comparative study against metronidazole-resistant Helicobacter pylori strains, several thiadiazole derivatives exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents for resistant infections .

Properties

CAS No. |

88518-10-9 |

|---|---|

Molecular Formula |

C19H14N4S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-phenyl-2-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline |

InChI |

InChI=1S/C19H14N4S/c1-2-6-15(7-3-1)21-17-9-5-4-8-16(17)19-23-22-18(24-19)14-10-12-20-13-11-14/h1-13,21H |

InChI Key |

UQSWKCGTKULKRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.